molecular formula C14H20N2OS B7474501 (2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone

(2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone

Cat. No. B7474501
M. Wt: 264.39 g/mol
InChI Key: BSCAQEZQHYIBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone is a novel compound that has gained significant attention in scientific research. This compound has shown promising results in various studies, especially in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone has several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone in lab experiments include its high yield, stability, and low toxicity. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the study of (2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its antimicrobial and anti-inflammatory properties in more detail. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an area of future research.

Synthesis Methods

The synthesis of (2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone involves the reaction of 2-methyl-5-methylsulfanylphenylboronic acid with 4-methylpiperazin-1-ylmethanone in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the yield of the product is high.

Scientific Research Applications

(2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antimicrobial and anti-inflammatory properties.

properties

IUPAC Name

(2-methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-11-4-5-12(18-3)10-13(11)14(17)16-8-6-15(2)7-9-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCAQEZQHYIBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-methylsulfanylphenyl)-(4-methylpiperazin-1-yl)methanone

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